molecular formula C10H9N3O2 B1356468 (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid CAS No. 328084-14-6

(5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid

Cat. No. B1356468
M. Wt: 203.2 g/mol
InChI Key: LUBYKFDMRGPUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form .


Molecular Structure Analysis

The molecular structure of “(5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid” can be represented by the SMILES string O=C(O)CC1=NN=C(C2=CC=CC=C2)N1.O.O . The InChI code for this compound is 1S/C10H9N3O2.2H2O/c14-9(15)6-8-11-10(13-12-8)7-4-2-1-3-5-7;;/h1-5H,6H2,(H,14,15)(H,11,12,13);2*1H2 .


Physical And Chemical Properties Analysis

“(5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid” is a solid compound . It has a molecular weight of 239.23 . The compound is stored at room temperature .

Scientific Research Applications

Anticancer Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines .
  • Methods of Application : The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . Their cytotoxic activities were evaluated using MTT assay .
  • Results : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Antimicrobial and Antifungal Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Sulfur-containing triazole heterocycles derivatives, including mercaptotriazole derivatives, have shown significant antimicrobial and antifungal activity .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

Synthesis of 1,2,4-Triazole-Containing Scaffolds

  • Scientific Field : Organic Chemistry
  • Application Summary : 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .
  • Methods of Application : This review article summarizes the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
  • Results : The review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Antiviral Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,2,4-Triazole derivatives have been reported to exhibit antiviral activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

Anti-inflammatory Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,2,4-Triazole derivatives have been reported to exhibit anti-inflammatory activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

Anticonvulsant Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,2,4-Triazole derivatives have been reported to exhibit anticonvulsant activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

Antitubercular Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,2,4-Triazole derivatives have been reported to exhibit antitubercular activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

Antioxidant Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,2,4-Triazole derivatives have been reported to exhibit antioxidant activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

Industrial Applications

  • Scientific Field : Industrial Chemistry
  • Application Summary : 1,2,4-Triazole derivatives have been reported to have various industrial applications .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety information for “(5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid” indicates that it is classified as a non-combustible solid . The flash point is not applicable . A Material Safety Data Sheet (MSDS) is available for further safety information .

properties

IUPAC Name

2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-9(15)6-8-11-10(13-12-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBYKFDMRGPUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589861
Record name (3-Phenyl-1H-1,2,4-triazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid

CAS RN

328084-14-6
Record name (3-Phenyl-1H-1,2,4-triazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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